[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid
Description
Significance of the Tetrazole Ring System in Contemporary Chemical Sciences
The tetrazole ring, a five-membered aromatic system composed of four nitrogen atoms and one carbon atom, is a privileged scaffold in modern chemistry, particularly in the realm of pharmaceuticals. nih.gov Its significance stems primarily from its role as a bioisostere of the carboxylic acid group. nih.gov This means it can mimic the acidic properties and spatial arrangement of a carboxyl group, allowing it to interact with biological targets in a similar fashion. nih.gov
However, the tetrazole ring offers several advantages over a simple carboxylic acid. It generally exhibits enhanced metabolic stability, greater lipophilicity (which can improve absorption and distribution in the body), and a more favorable pKa value. nih.gov These attributes have led to the incorporation of the tetrazole moiety into numerous marketed drugs, including the antihypertensive agent Losartan. organic-chemistry.org Beyond its bioisosteric applications, the high nitrogen content of the tetrazole ring makes its derivatives of interest in materials science, for instance, as components in coordination polymers and high-energy materials. revistapolimeros.org.br
The Role of Acetic Acid Functionalization in Tetrazole Chemistry Research
The functionalization of a tetrazole ring with an acetic acid group at one of its nitrogen atoms, specifically creating a tetrazol-2-yl acetic acid derivative, is a key strategic decision in molecular design. This N-alkylation introduces a carboxylic acid functional group, which is crucial for several reasons:
Acidity and Interaction: The terminal carboxylic acid group provides a proton-donating capability, allowing the molecule to form ionic bonds and hydrogen bonds with biological receptors.
Pharmacokinetic Modulation: The acetic acid moiety can be esterified to create prodrugs. These less polar ester derivatives can have improved bioavailability, being converted back to the active carboxylic acid form by enzymes within the body. nih.gov
Synthetic Handle: The carboxylic acid group serves as a versatile synthetic handle, enabling the creation of a wide array of derivatives, such as amides and esters, to explore structure-activity relationships (SAR). nih.gov
Research has shown that the relative potency of tetrazole derivatives in certain biological assays follows the order of acid > amide > ester, highlighting the importance of the free carboxylic acid for activity. nih.gov
Overview of Academic Research on [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid and Related Analogues
Academic investigation into this compound is primarily situated within broader studies on the biological activities of 5-aryl-2H-tetrazole-2-acetic acids. A key study synthesized a series of these compounds to evaluate their potential as superoxide (B77818) scavengers and anti-inflammatory agents. nih.gov
The general synthetic approach for this class of compounds involves a two-step process. First, the precursor 5-aryl-2H-tetrazole is formed, typically through a cycloaddition reaction between an aryl nitrile (in this case, 4-methylbenzonitrile) and an azide (B81097) source. The second step is the regioselective N-alkylation of the tetrazole ring with an appropriate reagent like ethyl bromoacetate, followed by hydrolysis of the resulting ester to yield the final carboxylic acid product. organic-chemistry.orgresearchgate.netrsc.org
Compound Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 81595-00-8 |
| Molecular Formula | C₁₀H₁₀N₄O₂ |
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | 2-[5-(4-methylphenyl)tetrazol-2-yl]acetic acid |
| InChI Key | QBJSWVLDHWIJDK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)O |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Losartan |
| 4-methylbenzonitrile |
Structure
3D Structure
Properties
IUPAC Name |
2-[5-(4-methylphenyl)tetrazol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-7-2-4-8(5-3-7)10-11-13-14(12-10)6-9(15)16/h2-5H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJSWVLDHWIJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901002929 | |
| Record name | [5-(4-Methylphenyl)-2H-tetrazol-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82822-12-6 | |
| Record name | [5-(4-Methylphenyl)-2H-tetrazol-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization Studies in Academic Research
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.
Elucidation of Proton (¹H) and Carbon-¹³ (¹³C) NMR Chemical Shifts
One-dimensional NMR studies provide fundamental data on the molecular skeleton of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid. The chemical shifts (δ), measured in parts per million (ppm), indicate the electronic environment of each nucleus.
Proton (¹H) NMR: The ¹H NMR spectrum is characterized by distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the 4-methylphenyl group typically appear as a pair of doublets, indicative of a para-substituted benzene (B151609) ring. The methyl protons present as a singlet, while the methylene (B1212753) protons of the acetic acid group also produce a singlet, shifted downfield due to the influence of the adjacent nitrogen atom of the tetrazole ring. The acidic proton of the carboxyl group is often observed as a broad singlet at a significantly downfield chemical shift.
Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom in the structure. The spectrum shows distinct signals for the methyl carbon, the methylene carbon, the various aromatic carbons (including the quaternary carbons), the tetrazole ring carbon, and the carbonyl carbon of the carboxylic acid.
The expected chemical shifts for the key nuclei in this compound, based on typical values for similar structural motifs, are summarized in the tables below.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |
| Aromatic (C₆H₄) | 7.30 - 8.10 | Doublet of Doublets |
| Methylene (-CH₂-) | ~ 5.40 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (-COOH) | ~ 168.0 |
| Tetrazole Ring (C₅) | ~ 164.0 |
| Aromatic (C-CH₃) | ~ 142.0 |
| Aromatic (CH) | 126.0 - 130.0 |
| Aromatic (C-Tetrazole) | ~ 122.0 |
| Methylene (-CH₂-) | ~ 50.0 |
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide a molecular "fingerprint" by probing the vibrational modes of chemical bonds.
Fourier-Transform Infrared (FT-IR) Spectral Interpretation
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups. The presence of the carboxylic acid is strongly indicated by a very broad O-H stretching band and a sharp, intense C=O stretching band. The tetrazole and phenyl moieties contribute a series of characteristic bands in the fingerprint region.
Table 3: Key FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |
| Aromatic/Aliphatic | C-H Stretch | 3100 - 2850 |
| Carboxylic Acid | C=O Stretch | ~ 1720 |
| Phenyl Ring / Tetrazole Ring | C=C and C=N Stretches | 1610 - 1450 |
| Tetrazole Ring | N=N Stretch | 1300 - 1200 |
Raman Spectroscopy for Complementary Vibrational Insights
Raman spectroscopy offers complementary information to FT-IR, as it detects vibrational modes based on changes in polarizability rather than changes in dipole moment. While specific Raman data for this compound is not extensively reported, this technique would be particularly useful for observing the symmetric vibrations of the aromatic ring and the tetrazole ring system, which often produce strong Raman signals.
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Investigations
Mass spectrometry (MS) is used to determine the exact molecular mass of the compound and to study its fragmentation patterns upon ionization, which helps to confirm the molecular structure. The molecular formula of the compound is C₁₀H₁₀N₄O₂, giving it a molecular weight of approximately 218.21 g/mol . nih.gov
In an electron impact (EI) mass spectrum, the molecule would be expected to show a molecular ion peak ([M]⁺˙) at an m/z (mass-to-charge ratio) of 218. The fragmentation of tetrazoles is often characterized by the loss of a molecule of nitrogen (N₂). mdpi.com Other common fragmentation pathways would involve the cleavage of the acetic acid side chain.
A proposed fragmentation scheme could include the following key fragments:
Table 4: Proposed Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment Identity | Description |
|---|---|---|
| 218 | [C₁₀H₁₀N₄O₂]⁺˙ | Molecular Ion ([M]⁺˙) |
| 190 | [C₁₀H₁₀N₂O₂]⁺˙ | Loss of N₂ (28 Da) from the tetrazole ring |
| 173 | [C₉H₉N₄]⁺ | Loss of the carboxyl group (-COOH) (45 Da) |
| 159 | [C₈H₇N₄]⁺ | Loss of the acetic acid moiety (-CH₂COOH) (59 Da) |
| 117 | [C₈H₇N]⁺˙ | Fragment from cleavage of the tetrazole ring |
These advanced spectroscopic and structural characterization studies collectively provide a comprehensive and unambiguous identification of this compound, confirming its molecular structure and providing insights into its chemical properties.
X-ray Diffraction Analysis of Crystalline Forms
X-ray diffraction is a powerful analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal. This method is indispensable for determining the solid-state structure of a molecule, offering insights into its conformation, as well as the intermolecular interactions that govern its crystal packing.
Elucidation of Solid-State Molecular Conformation
Single-crystal X-ray diffraction analysis would be the definitive method to elucidate the precise solid-state molecular conformation of this compound. This technique would allow for the accurate measurement of bond lengths, bond angles, and torsion angles within the molecule.
Analysis of Intermolecular Packing and Hydrogen Bonding Networks
Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in a crystal lattice. This includes the identification of intermolecular interactions, such as hydrogen bonds, which play a crucial role in the stability of the crystalline form.
For this compound, the carboxylic acid group is a primary site for hydrogen bonding. It can act as both a hydrogen bond donor (from the hydroxyl group) and acceptor (at the carbonyl oxygen). The nitrogen atoms of the tetrazole ring can also serve as hydrogen bond acceptors. A detailed X-ray diffraction study would map out the complete hydrogen bonding network, identifying which atoms are involved and the geometry of these interactions. This analysis is fundamental to understanding the supramolecular chemistry of the compound.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a standard technique used to determine the mass fractions of the elements present in a compound. This is a fundamental method for verifying the empirical formula of a newly synthesized compound and assessing its purity. For this compound, with the chemical formula C₁₀H₁₀N₄O₂, the theoretical elemental composition can be calculated.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.01 | 10 | 120.1 | 55.04% |
| Hydrogen | H | 1.008 | 10 | 10.08 | 4.62% |
| Nitrogen | N | 14.01 | 4 | 56.04 | 25.69% |
| Oxygen | O | 16.00 | 2 | 32.00 | 14.67% |
| Total | 218.22 | 100.00% |
Experimental data from elemental analysis of a pure sample of this compound would be expected to closely match these theoretical values, typically within a ±0.4% deviation, thus confirming the stoichiometry of the compound.
Computational Chemistry and Theoretical Investigations of 5 4 Methylphenyl 2h Tetrazol 2 Yl Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. These calculations solve the Schrödinger equation for a given molecule to determine its electronic structure and energy.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. iosrjournals.org A key application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. asianpubs.org For [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid, this process would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) is crucial for obtaining accurate results. conicet.gov.arresearchgate.net The optimized geometry provides critical information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.
Illustrative Optimized Geometrical Parameters This table presents hypothetical, yet representative, bond lengths and angles for the optimized geometry of this compound, as would be obtained from a DFT calculation. Specific experimental or calculated data for this molecule is not available in the referenced literature.
| Parameter | Bond/Angle | Value |
| Bond Length | C-N (tetrazole) | ~1.33 Å |
| Bond Length | N-N (tetrazole) | ~1.34 Å |
| Bond Length | C-C (phenyl-tetrazole) | ~1.48 Å |
| Bond Length | C=O (acid) | ~1.21 Å |
| Bond Angle | C-N-N (tetrazole) | ~108° |
| Dihedral Angle | Phenyl-Tetrazole | ~2.7° |
Once the geometry of this compound is optimized, DFT can be used to predict various spectroscopic properties.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a popular approach for calculating nuclear magnetic resonance (NMR) chemical shifts. conicet.gov.aracs.org By computing the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts for ¹H, ¹³C, and ¹⁵N can be predicted. nih.govconicet.gov.ar These theoretical values are invaluable for interpreting experimental NMR spectra and can help in the definitive assignment of ambiguous signals. Studies on a range of tetrazole derivatives have shown that GIAO-DFT calculations can yield results in good agreement with experimental data. acs.orgnih.gov
Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. researchgate.netresearchgate.net This analysis yields the frequencies and intensities of the fundamental vibrational modes of the molecule. acs.org These calculated frequencies are often scaled by an empirical factor to better match experimental results. For this compound, this would allow for the assignment of characteristic vibrations, such as the C=O stretch of the carboxylic acid, the N-N stretches of the tetrazole ring, and the C-H vibrations of the phenyl group.
Illustrative Predicted Spectroscopic Data This table shows representative predicted spectroscopic data for this compound. This data is illustrative and not from a specific study on this molecule.
| Spectroscopy | Parameter | Predicted Value |
| ¹³C NMR | C=O (acid) | ~170 ppm |
| ¹³C NMR | C-tetrazole | ~160 ppm |
| ¹H NMR | CH₂ (acid) | ~5.5 ppm |
| IR Frequency | ν(C=O) | ~1750 cm⁻¹ |
| IR Frequency | ν(N=N) | ~1450 cm⁻¹ |
The electronic properties and reactivity of this compound can be further understood by analyzing its molecular orbitals and various reactivity indices derived from DFT calculations.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net For tetrazole derivatives, these orbitals are typically distributed across the π-systems of the aromatic rings.
Reactivity Indices: From the HOMO and LUMO energies, several reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). semanticscholar.org These indices provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species. The local reactivity can be analyzed through Fukui functions, which indicate the most likely sites for nucleophilic and electrophilic attack within the molecule. semanticscholar.org
Molecular Dynamics and Conformational Analysis
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations can explore its dynamic behavior and conformational landscape over time.
This compound has several rotatable bonds, leading to a number of possible conformations. The key rotations would be around the C-C bond connecting the phenyl and tetrazole rings, and the C-C and C-N bonds of the acetic acid side chain. Molecular dynamics simulations or systematic conformational searches can be used to explore the potential energy surface of the molecule and identify the low-energy conformers. nih.gov The relative stability of these conformers is determined by a combination of steric and electronic effects, including potential intramolecular hydrogen bonding.
Tetrazoles can exist in different tautomeric forms depending on the position of the hydrogen atom on the nitrogen atoms of the ring. researchgate.net For 5-substituted tetrazoles, 1H- and 2H-tautomers are possible. In the case of this compound, the acetic acid group is fixed at the N2 position, defining it as a 2H-tetrazole derivative. However, computational studies are crucial for understanding the relative stabilities of the 1,5- versus the 2,5-disubstituted isomers. A study on (tetrazol-5-yl)-acetic acid revealed that the 2H-tautomer is thermodynamically more stable in the gas phase. researchgate.net High-level quantum chemical calculations can accurately predict the energy difference between such isomers, providing insight into their equilibrium populations. The relative stability can be influenced by the substituent at the 5-position and the nature of the solvent.
Modeling of Non-Covalent Interactions
Non-covalent interactions, though significantly weaker than covalent bonds, are the guiding forces in supramolecular chemistry, dictating molecular recognition, crystal packing, and biological activity. For this compound, these interactions are primarily governed by its distinct functional groups: the tetrazole ring, the 4-methylphenyl (p-tolyl) group, and the carboxylic acid moiety.
Hydrogen bonding is a critical directional interaction that profoundly influences the molecular assembly of this compound. The molecule possesses both hydrogen bond donors and acceptors, leading to a rich variety of potential hydrogen bonding networks.
The primary hydrogen bond donor is the acidic proton of the carboxylic acid group (-COOH). The key hydrogen bond acceptors are the nitrogen atoms of the tetrazole ring and the carbonyl oxygen of the carboxylic acid. The nitrogen-rich tetrazole ring, in particular, offers multiple acceptor sites, contributing to the formation of complex and stable hydrogen-bonded structures.
Computational studies on similar tetrazole and carboxylic acid-containing molecules reveal characteristic hydrogen bond geometries and energies. In the solid state, it is common to observe the formation of dimers through strong O-H···N or O-H···O hydrogen bonds. For instance, the carboxylic acid groups of two molecules can form a classic hydrogen-bonded dimer. Alternatively, the carboxylic acid of one molecule can form a hydrogen bond with one of the nitrogen atoms of the tetrazole ring of a neighboring molecule.
A detailed analysis of the potential hydrogen bonding patterns can be elucidated through quantum chemical calculations, such as Density Functional Theory (DFT). These calculations can predict the most stable hydrogen-bonded dimers and larger aggregates, providing information on interaction energies, bond distances, and angles.
Table 1: Predicted Hydrogen Bond Parameters in Dimers of this compound Analogues This table presents typical data from computational studies on analogous compounds to illustrate the expected hydrogen bonding characteristics.
| Donor | Acceptor | Type of Interaction | Typical Distance (Å) | Typical Interaction Energy (kcal/mol) |
|---|---|---|---|---|
| Carboxylic Acid (-OH) | Tetrazole Nitrogen (N) | O-H···N | 1.7 - 1.9 | -8 to -12 |
| Carboxylic Acid (-OH) | Carbonyl Oxygen (C=O) | O-H···O | 1.6 - 1.8 | -7 to -10 |
| C-H (Aromatic) | Tetrazole Nitrogen (N) | C-H···N | 2.2 - 2.6 | -1 to -3 |
Note: The data in this table is illustrative and based on computational studies of molecules with similar functional groups. Specific values for this compound would require dedicated computational analysis.
The presence of two aromatic systems, the 4-methylphenyl group and the tetrazole ring, in this compound makes it a prime candidate for engaging in π-stacking and other aromatic interactions. These interactions are crucial for the stabilization of crystal structures and play a significant role in the binding of the molecule to biological targets.
Theoretical studies on C-substituted tetrazoles have shown that substituents on the aromatic ring generally enhance π-stacking interactions. The 4-methyl group on the phenyl ring in the target molecule is an electron-donating group, which can influence the quadrupole moment of the aromatic ring and thereby modulate the strength and geometry of π-stacking interactions.
Computational models can predict the preferred orientation of stacked dimers, which can range from perfectly face-to-face to parallel-displaced or T-shaped arrangements. The interaction energy in these configurations is a delicate balance of electrostatic and dispersion forces. For this compound, interactions can occur between two 4-methylphenyl rings, two tetrazole rings, or between a 4-methylphenyl ring and a tetrazole ring.
Table 2: Calculated Aromatic Interaction Parameters for Analogous Phenyl-Tetrazole Systems This table presents representative data from computational studies on similar aromatic systems to illustrate the expected π-stacking characteristics.
| Interacting Rings | Stacking Geometry | Typical Interplanar Distance (Å) | Typical Interaction Energy (kcal/mol) |
|---|---|---|---|
| Phenyl - Phenyl | Parallel-Displaced | 3.4 - 3.8 | -2 to -5 |
| Phenyl - Phenyl | T-shaped | 4.5 - 5.5 | -1 to -3 |
| Phenyl - Tetrazole | Parallel-Displaced | 3.3 - 3.7 | -3 to -6 |
Note: The data in this table is illustrative and based on computational studies of molecules with similar aromatic moieties. Specific values for this compound would require dedicated computational analysis.
Chemical Reactivity and Mechanistic Aspects of 5 4 Methylphenyl 2h Tetrazol 2 Yl Acetic Acid Derivatives
Intrinsic Reactivity of the Tetrazole Ring System
The tetrazole ring is an aromatic heterocycle with four nitrogen atoms, which imparts a unique chemical character. Its reactivity is influenced by the substituents at the C5 and N2 positions.
Regioselective Substitution Reactions on Nitrogen Atoms
The synthesis of 2,5-disubstituted tetrazoles, such as the title compound, often involves the alkylation of 5-substituted-1H-tetrazoles. This reaction can theoretically yield two different isomers, with the substituent on either the N1 or N2 position of the tetrazole ring. However, the alkylation of 5-substituted-1H-tetrazoles often preferentially forms the 2,5-disubstituted isomer. rsc.orgorganic-chemistry.org The regioselectivity of this reaction is influenced by factors beyond simple steric hindrance, including the nature of the alkylating agent and the reaction mechanism, which can vary between first- and second-order nucleophilic substitutions. rsc.orgresearchgate.net
Methods to achieve regioselective N2-alkylation and arylation are of significant interest. For instance, metal-free arylation of 5-substituted-1H-tetrazoles with diaryliodonium salts has been shown to be a simple and effective strategy to access 2-aryl-5-substituted-tetrazoles. acs.org Another approach involves the diazotization of aliphatic amines to generate a transient alkyl diazonium intermediate, which then acts as an alkylating agent, preferentially yielding 2,5-disubstituted tetrazoles. rsc.orgorganic-chemistry.org Furthermore, one-pot sequential reactions of aryldiazonium salts with amidines, followed by treatment with iodine/potassium iodide under basic conditions, provide a practical route to 2,5-disubstituted tetrazoles in good yields. acs.org
| Reaction Type | Reagents | Key Feature | Primary Product |
|---|---|---|---|
| N-Alkylation | Aliphatic Amine Diazotization | Forms transient alkyl diazonium intermediate | 2,5-disubstituted tetrazole |
| N-Arylation | Diaryliodonium Salts | Metal-free conditions | 2-aryl-5-substituted-tetrazole |
| One-Pot Synthesis | Aryldiazonium Salts and Amidines | Mild reaction conditions and short reaction time | 2,5-disubstituted tetrazole |
Transformations of the Acetic Acid Side Chain
The acetic acid side chain offers a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives.
Derivatization Reactions of the Carboxylic Acid Functionality
The carboxylic acid group of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid can undergo typical reactions of carboxylic acids, such as esterification and amidation.
Esterification: The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, yields the corresponding ester. chemguide.co.uk For example, reaction with ethanol (B145695) would produce ethyl [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetate. The process for producing 1H-tetrazole-1-acetic acid and its esters is well-documented, and similar principles apply to the 2-substituted isomer. google.comgoogle.com Various methods exist for ester synthesis, including reactions with dialkyl dicarbonates in the presence of a Lewis acid. organic-chemistry.org
Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. This typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with the desired amine. nih.govptfarm.pl This allows for the introduction of a wide variety of substituents, leading to a diverse library of amide derivatives.
| Derivative | Reaction Type | Reactant | Functional Group Formed |
|---|---|---|---|
| Ester | Esterification | Alcohol (e.g., Ethanol) | -COOR |
| Amide | Amidation | Amine (e.g., Ammonia, primary/secondary amine) | -CONR₂ |
Cycloaddition and Ring-Opening Reactions of Tetrazole Derivatives
Tetrazole derivatives can participate in cycloaddition and ring-opening reactions, often initiated by heat or light. mdpi.com The photolysis of tetrazoles leads to the cleavage of the tetrazole ring and can proceed through various pathways, yielding a diversity of photoproducts. researchgate.netresearchgate.net These photochemical transformations are generally milder than thermal decomposition. researchgate.net
Upon irradiation, 2,5-disubstituted tetrazoles can extrude molecular nitrogen to form a highly reactive nitrile imine intermediate. This intermediate can then be trapped by various dipolarophiles in [3+2] cycloaddition reactions to form new heterocyclic rings, such as pyrazolines when an alkene is used as the trapping agent. nih.gov Alternatively, in the absence of a trapping agent, the nitrile imine can undergo other transformations.
Ring-opening can also occur through a tetrazole-azidoazomethine equilibrium, which can be influenced by factors such as the presence of an acid. mdpi.com In some cases, degradative acylation of tetrazoles can lead to ring opening and the formation of other heterocyclic systems like 1,3,4-oxadiazoles. beilstein-journals.org The nature of the substituents on the tetrazole ring strongly influences the outcome of these photoreactions. researchgate.net
Elucidation of Reaction Mechanisms and Reaction Pathways
The chemical behavior of this compound and its derivatives is governed by the reactivity of the tetrazole ring and the carboxylic acid functional group. Understanding the mechanisms of the reactions involved in its synthesis and derivatization is crucial for optimizing reaction conditions and developing novel synthetic routes. The primary pathways involve the formation of the tetrazole core, N-alkylation to introduce the acetic acid moiety, and subsequent transformations of the carboxyl group.
Formation of the 5-(4-methylphenyl)tetrazole Core
The most prevalent and mechanistically significant pathway for the synthesis of the 5-substituted tetrazole ring is the Huisgen [3+2] cycloaddition. nih.govwikipedia.org This reaction involves the concerted addition of a 1,3-dipole (an azide) to a dipolarophile (a nitrile).
Mechanism: [3+2] Cycloaddition
Activation of the Nitrile: The reaction between an organonitrile, such as 4-methylbenzonitrile, and an azide (B81097) source, typically sodium azide (NaN₃), is often slow and requires high temperatures. nih.gov To facilitate the reaction, Lewis acids or other catalysts are frequently employed. The catalyst coordinates to the nitrogen atom of the nitrile group, increasing its electrophilicity and making it more susceptible to nucleophilic attack. acs.orgresearchgate.net
Cycloaddition: The azide anion (N₃⁻) acts as the 1,3-dipole and attacks the activated nitrile carbon. This proceeds through a concerted, pericyclic mechanism involving a six-electron transition state, leading to the formation of the five-membered tetrazolate anion ring. wikipedia.org
Protonation: The resulting 5-(4-methylphenyl)tetrazolate anion is then protonated during workup to yield the neutral 5-(4-methylphenyl)-1H-tetrazole.
Introduction of the Acetic Acid Moiety
The attachment of the acetic acid side chain to the tetrazole ring occurs via N-alkylation. This reaction is a critical step that determines the final isomer of the product, as alkylation can occur at either the N1 or N2 position of the tetrazole ring. For this compound, selective alkylation at the N2 position is required.
Mechanism: Nucleophilic Substitution
Deprotonation: In the presence of a base (e.g., K₂CO₃), the 5-(4-methylphenyl)-1H-tetrazole is deprotonated to form the tetrazolate anion. This anion is a resonance-stabilized nucleophile. mdpi.com
Nucleophilic Attack: The tetrazolate anion then acts as a nucleophile, attacking an electrophilic alkylating agent like ethyl chloroacetate (B1199739). The attack proceeds via an Sₙ2 mechanism, where the anion displaces the chloride leaving group. mdpi.com
Regioselectivity: The formation of the N2 isomer is often favored over the N1 isomer. organic-chemistry.orgrsc.org This selectivity can be influenced by factors such as the steric hindrance of the substituent at the C5 position, the nature of the electrophile, and the reaction solvent and counter-ion. rsc.org
Hydrolysis: The resulting ester, ethyl [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetate, is subsequently hydrolyzed under basic or acidic conditions to yield the final carboxylic acid product.
| Reaction Stage | Reactants | Key Mechanistic Principle | Product/Intermediate |
| Ring Formation | 4-methylbenzonitrile + Sodium Azide | [3+2] Dipolar Cycloaddition | 5-(4-methylphenyl)tetrazolate anion |
| Side-Chain Attachment | 5-(4-methylphenyl)-1H-tetrazole + Ethyl Chloroacetate | Nucleophilic Substitution (Sₙ2) | Ethyl [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetate |
| Final Synthesis | Ethyl [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetate | Base-catalyzed Hydrolysis | This compound |
Table 1: Core Synthetic Reaction Pathways and Mechanisms.
Reaction Pathways of the Carboxylic Acid Group
The acetic acid moiety allows for a range of derivatization reactions, primarily through nucleophilic acyl substitution. libretexts.orgkhanacademy.org These pathways enable the synthesis of esters, amides, and other related compounds.
Esterification: The conversion of the carboxylic acid to an ester is typically achieved through Fischer esterification. masterorganicchemistry.com
Mechanism: Acid-Catalyzed Esterification
Protonation of Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This step increases the electrophilicity of the carbonyl carbon. chemguide.co.uk
Nucleophilic Attack: An alcohol molecule acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. byjus.com
Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the C=O double bond, simultaneously expelling a molecule of water.
Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product.
Amide and Hydrazide Formation: The synthesis of amides and hydrazides also proceeds via nucleophilic acyl substitution. masterorganicchemistry.com The carboxylic acid is often first converted to a more reactive intermediate, such as an acyl chloride, or its ester derivative is used directly. tubitak.gov.tr
Mechanism: Nucleophilic Acyl Substitution (from Ester)
Nucleophilic Attack: A nucleophile, such as hydrazine (B178648) (for hydrazide synthesis), attacks the electrophilic carbonyl carbon of the corresponding ester (e.g., methyl [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetate). tubitak.gov.tr This forms a tetrahedral intermediate.
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The electron pair from the negatively charged oxygen reforms the carbonyl double bond, leading to the elimination of the leaving group (an alkoxide, e.g., CH₃O⁻).
Proton Transfer: The displaced alkoxide is a strong base and deprotonates the newly added nitrogen atom, yielding the final acetohydrazide product and an alcohol byproduct.
| Derivative | Reaction Type | Key Steps | Key Intermediate |
| Ester | Fischer Esterification | 1. Carbonyl Protonation2. Nucleophilic attack by alcohol3. Proton transfer4. Elimination of H₂O | Protonated Tetrahedral Intermediate |
| Amide/Hydrazide | Nucleophilic Acyl Substitution | 1. Nucleophilic attack by amine/hydrazine2. Elimination of leaving group (e.g., alkoxide) | Tetrahedral Intermediate |
Table 2: Mechanistic Pathways for Carboxylic Acid Derivatization.
Bioisosteric Relationships and Advanced Molecular Interaction Studies
The Tetrazole Moiety as a Carboxylic Acid Bioisostere
Bioisosteres are substituents or groups that possess similar physical or chemical properties, which impart broadly analogous biological effects to a chemical compound. rug.nl The 5-substituted 1H-tetrazole ring is one of the most widely recognized and utilized bioisosteres for the carboxylic acid functional group. drughunter.com
A primary reason for the successful substitution of carboxylic acids with tetrazoles is their comparable acidity. drughunter.com Tetrazoles exhibit pKa values that are very similar to their carboxylic acid counterparts, allowing them to exist in an ionized state at physiological pH. rug.nl This similarity is crucial for mimicking the electrostatic interactions that a carboxylate group forms with biological receptors. rug.nlresearchgate.net At a physiological pH of approximately 7.4, both the tetrazole and carboxylic acid groups are predominantly deprotonated, carrying a negative charge that can be vital for binding to a target protein. rug.nl
Table 1: Comparison of Acidic Properties
| Functional Group | Typical pKa Range | Ionization at Physiological pH (7.4) |
|---|---|---|
| Carboxylic Acid | 4.2 - 4.5 | Predominantly ionized (deprotonated) |
This interactive table provides a comparative overview of the acidic properties of carboxylic acids and their tetrazole bioisosteres. Data sourced from multiple studies. rug.nldrughunter.comnih.gov
While acidic properties are similar, the hydrogen bonding characteristics of tetrazoles and carboxylic acids show important distinctions. The nitrogen-rich tetrazole ring provides multiple hydrogen bond acceptors. rug.nlresearchgate.net Modeling studies and experimental data suggest that the deprotonated tetrazolate anion can form stronger hydrogen bonds than a corresponding carboxylate. researchgate.net
A key structural difference is the spatial extent of the hydrogen-bonding environment. Compared to a carboxylic acid group, the hydrogen bond landscape around a tetrazole moiety extends approximately 1.2 Å further from the molecular core. nih.govcambridgemedchemconsulting.com This increased distance requires a degree of flexibility within the protein's binding site to accommodate the tetrazole and form optimal hydrogen bonds. nih.gov The tetrazole ring, with its four nitrogen atoms, can participate in an extensive hydrogen bonding network, engaging with multiple donor groups within a receptor pocket. nih.gov
Impact of Bioisosterism on Molecular Recognition and Binding
The substitution of a carboxyl group with a tetrazole ring in compounds like [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid has profound effects on how the molecule interacts with its environment, from solvent molecules to protein targets.
A molecule's ability to cross biological membranes is a critical aspect of its pharmacokinetic profile. While tetrazoles are generally more lipophilic than the corresponding carboxylic acids, this does not always translate to improved membrane permeability. rug.nldrughunter.com In in vitro studies using Parallel Artificial Membrane Permeability Assays (PAMPA), which model passive diffusion, tetrazole-containing compounds have been shown to be significantly less permeable than their carboxylic acid analogues. nih.govfieldofscience.com This counterintuitive finding is attributed to the high desolvation energy of the tetrazole group. nih.govupenn.edu The strong hydrogen bonds with water must be broken for the molecule to enter the lipophilic membrane, creating a significant energetic barrier that hinders passive diffusion. drughunter.comnih.gov
Table 2: Physicochemical Properties and Their Influence on Permeability
| Property | Carboxylic Acid Moiety | Tetrazole Moiety | Impact on Permeability |
|---|---|---|---|
| Lipophilicity | Lower | Higher | Higher lipophilicity generally favors permeability. rug.nl |
| Hydrogen Bonding Strength | Strong | Stronger | Stronger H-bonds with water increase desolvation energy. nih.govupenn.edu |
| Desolvation Energy | Lower | Higher | Higher desolvation energy creates a barrier to entering the membrane, reducing passive permeability. drughunter.comupenn.edu |
This interactive table summarizes the interplay of properties influencing the membrane permeability of carboxylic acids versus their tetrazole bioisosteres.
Mechanistic Insights into Protein-Ligand Interactions
The specific structural and electronic features of the tetrazole ring in this compound govern its interactions with protein targets. The planar nature of the tetrazole ring, combined with its ability to delocalize the negative charge over the four nitrogen atoms, is favorable for establishing strong interactions within a receptor's binding site. rug.nl
The extended hydrogen bonding field of the tetrazole requires conformational adjustments or inherent flexibility in the protein's active site to achieve optimal binding. nih.govcambridgemedchemconsulting.com This adaptability of the protein is a key element in accommodating the larger steric volume of the tetrazole bioisostere. Furthermore, the tetrazole group can act as an effective metal chelator, capable of directly interacting with metal ions like zinc within an enzyme's active site, thereby mimicking a key interaction of a carboxylate. nih.gov Studies have also shown that the bioisosteric replacement of a carboxylic acid with a tetrazole can lead to significantly increased plasma protein binding. nih.govacs.orgnih.gov This tighter binding is another consequence of the distinct electronic and structural properties of the tetrazole ring. nih.gov
Role of Tetrazole in Metal Chelation within Enzyme Active Sites
The tetrazole ring, a key feature of this compound, demonstrates a significant capacity for coordinating with metal ions, a property of critical importance in the context of metalloenzymes. Metalloenzymes, which constitute up to 40% of all enzymes, rely on metal ions such as zinc, copper, iron, and magnesium within their active sites to facilitate catalytic activities. The tetrazole moiety can act as a potent ligand, chelating these metal ions and thereby modulating the enzyme's function. This interaction is a cornerstone of one pharmacological strategy: the development of metalloenzyme inhibitors that bind to the metal centers in the catalytic sites of disease-related enzymes, hindering their functionality.
The nitrogen-rich structure of the tetrazole ring allows it to form stable coordination complexes with a variety of metal cations. This capability is analogous to the function of other nitrogen-containing heterocycles used in drug design. In the case of this compound, the deprotonated tetrazolate anion, prevalent under physiological conditions, can effectively interact with positively charged metal cofactors in an enzyme's active site. This chelation can disrupt the normal catalytic cycle of the enzyme, leading to its inhibition. The high physiological activity and low toxicity associated with many tetrazole derivatives make their metal complexes subjects of interest for versatile biochemical and pharmaceutical applications.
Research into metalloenzyme inhibitors often focuses on functional groups capable of displacing water or other weakly bound ligands from the metal center. The tetrazole ring in this compound serves this purpose, with its nitrogen atoms acting as effective donor ligands for the metal ion. This interaction is crucial for the development of targeted therapies for a range of diseases, including cancer and various infections where metalloenzymes play a pathogenic role.
Specific Hydrogen Bond Networks and Aromatic Interactions in Binding Pockets (e.g., Arg Sandwich)
The binding affinity of this compound within protein binding pockets is dictated by a complex network of non-covalent interactions, primarily hydrogen bonds and aromatic interactions. The tetrazole ring and the acetic acid group are key players in forming these crucial connections.
Hydrogen Bonding: The tetrazole ring is an excellent hydrogen bond acceptor due to its four nitrogen atoms. At physiological pH, the tetrazole group (pKa ≈ 4.5-4.9) exists predominantly in its deprotonated, anionic form (tetrazolate). This tetrazolate anion is a stronger hydrogen bond acceptor than a carboxylate, enabling it to form robust hydrogen bonds with donor groups from amino acid residues like lysine (B10760008), serine, or the backbone amides in a protein's active site. Furthermore, the carbonyl oxygen of the acetic acid moiety also acts as a hydrogen bond acceptor, while its hydroxyl group can act as a hydrogen bond donor, further anchoring the molecule within the binding pocket.
Aromatic Interactions: The 4-methylphenyl (tolyl) group of the molecule facilitates various aromatic interactions that contribute significantly to binding affinity and specificity. These interactions include:
π-π Stacking: The aromatic tolyl ring can stack with the aromatic side chains of amino acids such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp).
Cation-π Interactions: This is a powerful non-covalent interaction where the electron-rich π-system of the tolyl group interacts favorably with a cation. In a biological context, this often involves the positively charged side chains of lysine (Lys) or arginine (Arg) residues. An "Arg sandwich," for instance, would involve the tolyl ring of the compound being positioned between two arginine residues, forming strong stabilizing interactions.
Polar-π Interactions: The tetrazole ring itself can engage in through-space polar-π interactions with neighboring aromatic rings, where electrostatic interactions contribute to the stability of the complex.
The combination of these directional hydrogen bonds and diverse aromatic interactions allows this compound to achieve a specific and high-affinity binding orientation within a target protein's active site.
| Molecular Moiety | Interaction Type | Potential Interacting Amino Acid Residues |
|---|---|---|
| Tetrazolate Ring | Hydrogen Bond Acceptor | Arginine (Arg), Lysine (Lys), Serine (Ser), Histidine (His) |
| Acetic Acid (Carboxyl) | Hydrogen Bond Donor/Acceptor | Aspartate (Asp), Glutamate (Glu), Serine (Ser), Threonine (Thr) |
| 4-Methylphenyl Ring | π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |
| 4-Methylphenyl Ring | Cation-π Interaction | Arginine (Arg), Lysine (Lys) |
Metabolic Stability of Tetrazole Bioisosteres in Research Contexts
A primary driver for the use of the tetrazole group in medicinal chemistry is its role as a bioisostere for the carboxylic acid functional group. This substitution is often strategically employed to enhance the metabolic stability of a drug candidate. Carboxylic acids are susceptible to Phase II metabolic reactions, particularly glucuronidation, which can lead to rapid clearance of the compound from the body, resulting in a short half-life.
The tetrazole ring, as found in this compound, is significantly more resistant to these common metabolic pathways. Its robust heterocyclic structure is not readily recognized by the enzymes responsible for conjugating glucuronic acid. This resistance to metabolic degradation offers several key advantages in a research and drug development context:
Improved Pharmacokinetic Profile: Increased metabolic stability often leads to a longer plasma half-life and improved bioavailability.
Sustained Drug Action: By avoiding rapid metabolism, the compound can maintain therapeutic concentrations for a longer duration.
Reduced Metabolite-Related Toxicity: Minimizing metabolism can reduce the risk of forming reactive or toxic metabolites.
Numerous studies have demonstrated that replacing a carboxylic acid with a tetrazole preserves or enhances biological activity while conferring superior metabolic stability. This makes the tetrazole moiety a privileged structure in drug design, particularly for targets where sustained exposure is critical for therapeutic efficacy.
| Property | Carboxylic Acid Moiety | Tetrazole Bioisostere |
|---|---|---|
| Metabolic Pathway Susceptibility | Prone to Phase II conjugation (e.g., glucuronidation) | Generally resistant to common metabolic pathways |
| Resulting Half-Life | Often shorter due to rapid clearance | Often longer, leading to improved pharmacokinetic profile |
| Biological Activity | Variable | Often preserved or enhanced compared to the carboxylic acid analog |
| Application in Drug Design | Common acidic functional group | Used to overcome metabolic lability and improve drug-like properties |
Future Research Directions and Applications in Molecular Design and Chemical Biology
Utilization as Versatile Synthetic Building Blocks for Novel Chemical Entities
The structure of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid is endowed with multiple reactive sites, making it an excellent starting point for the synthesis of a diverse array of novel molecules. The carboxylic acid group can readily undergo classic reactions such as esterification and amidation, allowing for the attachment of various functional groups and the construction of more complex molecular architectures. zsmu.edu.ua Furthermore, the tetrazole moiety itself can be integrated into multicomponent reactions (MCRs), which are highly efficient chemical strategies for creating complex, drug-like molecules in a single step. beilstein-journals.orgnih.gov This approach facilitates the rapid generation of compound libraries for screening purposes.
The versatility of this compound as a synthetic building block allows for the creation of diverse molecular scaffolds. By strategically modifying its functional groups, researchers can systematically explore new chemical spaces, aiming to discover compounds with unique properties and biological activities. nih.govbeilstein-journals.org
Table 1: Potential Synthetic Transformations of this compound This table is interactive. You can sort and filter the data.
| Reaction Type | Reagents/Conditions | Resulting Chemical Entity | Potential Application |
|---|---|---|---|
| Esterification | Alcohols, Acid catalyst | Esters | Prodrugs, Fine chemicals |
| Amidation | Amines, Coupling agents | Amides | Bioactive molecules, Polymers |
| Reduction | Reducing agents (e.g., LiAlH₄) | Alcohols | Synthetic intermediates |
| Multicomponent Reactions (MCRs) | e.g., Ugi or Passerini reaction components | Complex peptidomimetics, Heterocycles | Drug discovery libraries |
| Cyclization | Dehydrating agents, Heat | Lactams, Fused heterocycles | Novel scaffolds |
Investigation as Ligands in Advanced Coordination Chemistry
The field of coordination chemistry offers fertile ground for exploring the applications of this compound. The molecule possesses both a tetrazole ring, rich in nitrogen atoms, and a carboxylate group, which are excellent donor sites for coordinating with metal ions. scielo.brresearchgate.net Bifunctional tetrazole-carboxylate ligands are known to self-assemble with transition metals to form a variety of coordination complexes, including one-dimensional chains, two-dimensional layers, and three-dimensional metal-organic frameworks (MOFs). scielo.brnih.govrsc.org
The resulting metal complexes can exhibit a range of interesting properties, including catalytic activity, luminescence, and magnetism, depending on the choice of metal ion and the resulting structure. scielo.brresearchgate.net The investigation of this compound as a ligand could lead to the development of novel functional materials. For instance, zinc(II) complexes based on similar tetrazole-carboxylate ligands have shown potential as anticancer agents. nih.gov
Table 2: Potential Coordination Complexes and Applications This table is interactive. You can sort and filter the data.
| Metal Ion | Potential Coordination Structure | Potential Application Area |
|---|---|---|
| Zinc(II) | 1D Chains, 2D Layers | Anticancer agents, Catalysis |
| Cobalt(II) | Distorted Octahedral Complexes | Catalysis, Magnetic materials |
| Nickel(II) | 1D Chains | Catalysis, Molecular magnetism |
| Manganese(II) | Dinuclear complexes, 1D/2D Polymers | Magnetic materials |
| Lanthanides (e.g., Eu³⁺, Tb³⁺) | Luminescent MOFs | Sensors, Bio-imaging |
Rational Design and Optimization of Pharmacophores for Target Engagement Studies
In medicinal chemistry, a pharmacophore is the essential three-dimensional arrangement of features that allows a molecule to interact with a specific biological target. The this compound scaffold is a promising starting point for the rational design of new therapeutic agents. cymitquimica.com The tetrazole ring is a key feature, often acting as a bioisosteric replacement for a carboxylic acid. researchgate.netpnrjournal.com This substitution can lead to improved metabolic stability, enhanced lipophilicity, and better oral bioavailability, all of which are desirable properties for drug candidates. nih.govrsc.org
The core structure can be systematically modified to optimize its interaction with various biological targets. For example, substituents can be added to the phenyl ring or the acetic acid chain can be elongated or functionalized. These modifications can fine-tune the molecule's shape, electronics, and hydrogen-bonding capabilities to achieve potent and selective engagement with a target receptor or enzyme. acs.org The wide range of biological activities reported for tetrazole derivatives—including anticancer, antihypertensive, and antimicrobial effects—highlights the vast potential of this scaffold in drug discovery. rsc.orgresearchgate.netnih.gov
Table 3: Pharmacophore Optimization Strategies This table is interactive. You can sort and filter the data.
| Structural Modification | Rationale/Goal | Potential Biological Target Class |
|---|---|---|
| Substitution on Phenyl Ring | Enhance binding affinity, modulate selectivity | Kinases, GPCRs, Enzymes |
| Modification of Acetic Acid Chain | Alter spacing and interaction with target | Proteases, Receptors |
| Bioisosteric Replacement of Phenyl Ring | Introduce new interaction points, alter properties | Various enzyme classes |
| Conversion of Acid to Amide/Ester | Improve cell permeability, create prodrugs | Intracellular targets |
Exploration of New Heterocyclic Scaffolds Incorporating Tetrazole-Acetic Acid Units
The chemical reactivity of this compound allows it to serve as a precursor for more complex heterocyclic systems. Through intramolecular reactions or by reacting with other bifunctional molecules, novel fused or spirocyclic scaffolds can be constructed. For instance, the acetic acid side chain can be utilized in cyclization reactions to form lactam rings, which are prevalent in many pharmaceuticals. nih.gov
Furthermore, the core tetrazole unit can be combined with other heterocyclic rings to generate hybrid molecules with potentially synergistic or novel biological activities. researchgate.net Research has shown that tetrazole intermediates can be used to synthesize other heterocycles like 4-thiazolidinones and oxadiazolines. researchgate.net This strategic incorporation of the tetrazole-acetic acid motif into new ring systems opens up possibilities for discovering next-generation therapeutic agents and functional materials. nih.gov
Emerging Research Avenues for Tetrazole Acetic Acid Derivatives
The future of research on this compound and its derivatives is poised to expand into several cutting-edge areas. One promising direction is the application of green chemistry principles, such as the use of nanomaterial-based catalysts, for the efficient and environmentally benign synthesis of these compounds. rsc.org
In the realm of drug discovery, the fragment-based drug discovery (FBDD) approach could leverage the tetrazole acetic acid scaffold as a starting fragment for building novel lead compounds. nih.gov This method involves screening smaller, simpler molecules and then growing or linking them to create more potent drugs. Additionally, the development of bifunctional molecules, where the tetrazole derivative is linked to another pharmacophore or a targeting moiety, could lead to therapies with enhanced efficacy and reduced side effects. The inherent properties of the tetrazole ring also make it a candidate for incorporation into bio-imaging agents and materials for chemical sensing. rsc.org
Q & A
Q. Q1. What are the optimal synthetic pathways for [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of tetrazole-acetic acid derivatives typically involves cyclization reactions of nitriles with sodium azide, followed by functionalization. Key parameters include:
- Temperature control : Excessively high temperatures (>80°C) may lead to decomposition of the tetrazole ring .
- pH modulation : Neutral to slightly acidic conditions (pH 6–7) stabilize intermediates during cyclization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aryl nitrile precursors, while ethanol/water mixtures improve post-reaction crystallization .
Validation : Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:1) as the mobile phase .
Q. Q2. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- Elemental analysis : Confirm empirical formula (e.g., C₁₀H₁₀N₄O₂) with <0.3% deviation .
- Spectroscopy :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., using SHELX programs) .
Advanced Research Questions
Q. Q3. How can computational modeling predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., cyclooxygenase-2 or antimicrobial enzymes). Focus on:
- Binding affinity : Score ΔG values < −7 kcal/mol for high-affinity interactions .
- Pharmacophore mapping : Align the tetrazole ring and carboxylic acid group with active-site residues .
- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using Hammett constants (σ) .
Q. Q4. What strategies resolve contradictions in crystallographic data for tetrazole-acetic acid complexes?
Methodological Answer: Discrepancies in bond lengths/angles may arise from:
- Disorder in the tetrazole ring : Refine using SHELXL’s PART指令 to model split positions .
- Hydrogen-bonding ambiguities : Employ difference Fourier maps to locate O–H⋯N interactions and validate with Hirshfeld surface analysis .
- Twinned crystals : Apply the HKLF 5 format in SHELXL to deconvolute overlapping reflections .
Q. Q5. How does substituent position (e.g., 4-methyl vs. 3-chloro) on the phenyl ring affect the compound’s reactivity and bioactivity?
Methodological Answer:
- Electronic effects : 4-Methyl groups donate electrons via resonance (+R effect), increasing tetrazole ring stability but reducing electrophilicity. Compare with 3-chloro derivatives (electron-withdrawing −I effect) using Hammett plots .
- Biological impact : Methyl groups enhance lipophilicity (logP +0.5), improving membrane permeability in antimicrobial assays .
Experimental validation : Synthesize positional isomers and compare MIC values against S. aureus (Table 1).
| Derivative | MIC (μg/mL) | logP |
|---|---|---|
| 4-Methylphenyl analog | 12.5 | 1.2 |
| 3-Chlorophenyl analog | 6.25 | 1.8 |
| Parent compound (no substituent) | 25.0 | 0.7 |
Data Interpretation and Optimization
Q. Q6. How should researchers address low reproducibility in synthetic yields of tetrazole-acetic acid derivatives?
Methodological Answer:
- Critical factors :
- Troubleshooting : If yields drop below 40%, re-crystallize from acetonitrile/water (1:1) to remove polymeric byproducts .
Q. Q7. What advanced techniques characterize intermolecular interactions in metal complexes of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolve coordination geometries (e.g., octahedral Zn²⁺ complexes with tetrazole N donors) .
- EPR spectroscopy : Detect paramagnetic behavior in Cu²⁺ or Fe³⁺ complexes (g⊥ ≈ 2.1, g‖ ≈ 2.3) .
- Thermogravimetric analysis (TGA) : Measure ligand loss temperatures (e.g., ~200°C for axial water molecules) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
